Ceftarolina fosamilo

Descripción general

Descripción

TAK-599, también conocido como ceftarolina fosamil, es un nuevo antibiótico cefalosporínico. Es un profármaco que se convierte en su forma activa, ceftarolina, en el cuerpo. TAK-599 ha sido desarrollado para combatir el Staphylococcus aureus resistente a la meticilina (MRSA) y otras bacterias grampositivas multirresistentes .

Aplicaciones Científicas De Investigación

TAK-599 tiene aplicaciones significativas en el campo de la medicina, particularmente en el tratamiento de infecciones bacterianas agudas de la piel y las estructuras de la piel y la neumonía bacteriana adquirida en la comunidad. Es eficaz contra un amplio espectro de patógenos, incluido el Staphylococcus aureus resistente a la meticilina, Streptococcus pneumoniae y otras bacterias grampositivas y gramnegativas. Su alta afinidad por las proteínas de unión a la penicilina lo convierte en una herramienta valiosa para combatir las infecciones resistentes a los medicamentos .

Mecanismo De Acción

TAK-599 ejerce sus efectos uniéndose a las proteínas de unión a la penicilina, inhibiendo la síntesis de la pared celular en las bacterias. Esto conduce a la disrupción de la integridad de la pared celular bacteriana y finalmente da como resultado la muerte de las células bacterianas. La alta afinidad de TAK-599 por PBP2a, una proteína asociada con la resistencia a la meticilina, lo hace particularmente eficaz contra el Staphylococcus aureus resistente a la meticilina .

Análisis Bioquímico

Biochemical Properties

Ceftaroline fosamil is a prodrug that is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme .

Cellular Effects

Ceftaroline fosamil, once converted to ceftaroline, interferes with the production of complex molecules called peptidoglycans, which are essential components of bacterial cell walls . By blocking enzymes, called penicillin-binding protein transpeptidases, that are involved in the last steps of bacterial cell wall production, it inhibits cell wall biosynthesis .

Molecular Mechanism

The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of bacterial cell wall synthesis. Ceftaroline, the active metabolite of the prodrug Ceftaroline fosamil, binds to penicillin-binding proteins (PBPs) 1 through 3. This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceftaroline fosamil have been observed to change over time. Clinical response to Ceftaroline fosamil was associated with >60% shorter length of ICU stay (3.6 versus 9.2 days), and >30% lower hospital costs ($8449 versus $12,559) versus non-responders .

Dosage Effects in Animal Models

In animal models, the effects of Ceftaroline fosamil have been observed to vary with different dosages. In vivo murine thigh infection models suggest that human simulated exposures of Ceftaroline 600 mg every 12 hours may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL .

Metabolic Pathways

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Transport and Distribution

The distribution of Ceftaroline fosamil in the body is represented by a median volume of distribution of 20.3 L . Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .

Subcellular Localization

As an antibiotic, Ceftaroline fosamil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis .

Métodos De Preparación

TAK-599 se sintetiza como un profármaco cristalino de tipo N-fosfónico del compuesto cefalosporínico T-91825. La preparación implica la formación de un solvato de ácido monoacético para producir TAK-599 en forma cristalina. La estabilidad de TAK-599 depende en gran medida de su cristalinidad y contenido de humedad. Los métodos de producción industrial se centran en mantener una cristalinidad suficiente y un control estricto de la humedad para garantizar la estabilidad a largo plazo .

Análisis De Reacciones Químicas

TAK-599 se somete a hidrólisis para convertir en su forma activa, ceftarolina. Esta reacción de hidrólisis es crucial para su actividad antimicrobiana. El compuesto exhibe una alta afinidad por las proteínas de unión a la penicilina, particularmente PBP2a, que está asociada con la resistencia a la meticilina. TAK-599 muestra una potente actividad in vitro contra MRSA y otras bacterias multirresistentes .

Comparación Con Compuestos Similares

TAK-599 es similar a otros antibióticos cefalosporínicos, como la vancomicina y la linezolida, en su capacidad para combatir el Staphylococcus aureus resistente a la meticilina. TAK-599 tiene un espectro de actividad más amplio, incluida la eficacia contra bacterias grampositivas y gramnegativas. Otros compuestos similares incluyen T-91825, la forma activa de TAK-599, y otras cefalosporinas como ceftriaxona y cefepime .

Propiedades

Key on ui mechanism of action |

Ceftaroline fosamil is an antibacterial drug. |

|---|---|

Número CAS |

400827-46-5 |

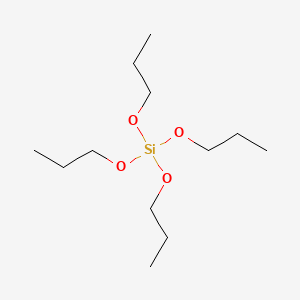

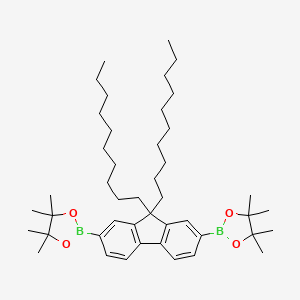

Fórmula molecular |

C24H25N8O10PS4 |

Peso molecular |

744.7 g/mol |

Nombre IUPAC |

7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |

Clave InChI |

UGHHNQFYEVOFIV-UHFFFAOYSA-N |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

SMILES isomérico |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

SMILES canónico |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Key on ui other cas no. |

229016-73-3 |

Pureza |

>95% |

Solubilidad |

>100 mg/ml |

Sinónimos |

ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)